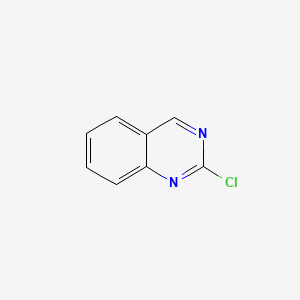

acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)

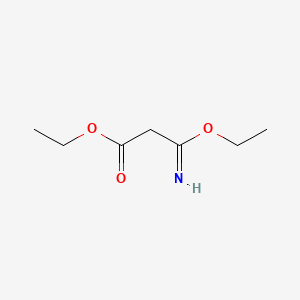

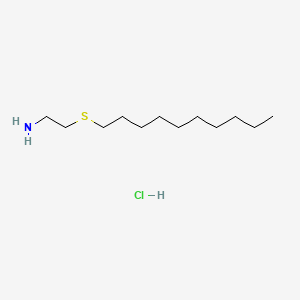

[(1-Ethylpropyl)amino](oxo)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

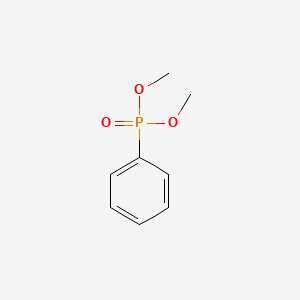

1-Ethylpropyl)amino](oxo)acetic acid, more commonly known as EPAOA, is a type of amino acid that is found in many foods and other sources. It is a non-essential amino acid, meaning that it is not required for human health and can be produced by the body. EPAOA is a precursor to a number of molecules, including neurotransmitters, hormones, and other compounds. It is also involved in the synthesis of proteins and other molecules. In recent years, EPAOA has been studied for its potential therapeutic applications in a variety of diseases.

Aplicaciones Científicas De Investigación

Gene Editing

This compound is mentioned in the context of gene editing research. However, the specific details of its application in this field are not provided in the source.

D-Amino Acid Synthesis

The compound could potentially be involved in enzymatic cascade systems for D-amino acid synthesis. D-amino acids are widely used in various industries, including food products, pharmaceuticals, and agricultural chemicals. Biosynthetic methods utilizing enzymes are attracting increasing attention because they are more energy-saving and environmentally friendly compared to traditional chemical synthesis. Among all enzymatic methods, multi-enzymatic cascade catalytic methods have significant advantages, such as lower costs, no need for intermediate separation, and higher catalytic efficiency, which is ascribed to the spatial proximity of biocatalysts.

Proteomics Research

This compound is used in proteomics research, a large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The term “proteomics” was first coined in 1997 to make an analogy with genomics, the study of the genes. The word “proteome” is a blend of “protein” and “genome”. The proteome is the entire set of proteins, produced or modified by an organism or system. This varies with time and distinct requirements, or stresses, that a cell or organism undergoes.

Ring-Opening Reaction of Epoxides with Amines

This compound could potentially be involved in the ring-opening reaction of epoxides with amines, a metal- and solvent-free acetic acid-mediated process. This process provides β-amino alcohols in high yields with excellent regioselectivity . β-Amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries and pharmaceuticals .

Chromatography and Mass Spectrometry

This compound could be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify matter. In the field of mass spectrometry, it could be used as a standard or a reagent. However, the specific details of its application in this field are not provided in the source .

Medicinal Chemistry

This compound could potentially be used in medicinal chemistry for the synthesis of pharmaceuticals. Specifically, it could be used in the synthesis of β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries and pharmaceuticals .

Propiedades

IUPAC Name |

2-oxo-2-(pentan-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWLPWXBVPHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Ethylpropyl)amino](oxo)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

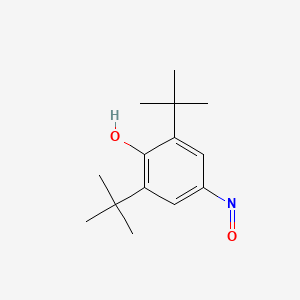

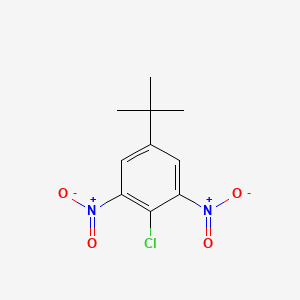

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)